N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide

Description

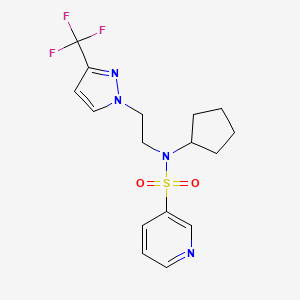

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted at the 3-position with a sulfonamide group. The sulfonamide nitrogen is further substituted with a cyclopentyl group and an ethyl linker bearing a 3-(trifluoromethyl)-1H-pyrazole moiety. This compound’s structure combines a trifluoromethylpyrazole (known for its electron-withdrawing properties and metabolic stability) with a pyridine-sulfonamide scaffold, which is prevalent in medicinal and agrochemical agents.

Properties

IUPAC Name |

N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N4O2S/c17-16(18,19)15-7-9-22(21-15)10-11-23(13-4-1-2-5-13)26(24,25)14-6-3-8-20-12-14/h3,6-9,12-13H,1-2,4-5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBYEZUIEBUTNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among pyrazole-containing sulfonamides and related derivatives are summarized below:

Table 1: Structural Comparison of Pyrazole-Containing Compounds

Key Observations:

- Pyrazole Substituents : The target compound’s 3-trifluoromethyl group enhances lipophilicity and steric bulk compared to methyl () or unsubstituted pyrazoles (). This may improve binding affinity in hydrophobic enzyme pockets .

- Sulfonamide vs.

- Linker and Cyclic Groups : The cyclopentyl group in the target compound provides greater conformational flexibility than the cyclopropyl group in , which may affect pharmacokinetic properties .

Key Observations:

- The low yield in (17.9%) highlights challenges in cyclopropane ring formation, suggesting that the target’s cyclopentyl group might offer synthetic advantages .

Physical and Spectral Properties

Table 3: Spectral and Physical Data

Key Observations:

Q & A

Basic Question: What are the key synthetic strategies for preparing N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Sulfonamide Coupling: Reacting pyridine-3-sulfonyl chloride with a cyclopentylamine derivative under basic conditions (e.g., Cs₂CO₃ or Et₃N) to form the N-cyclopentyl sulfonamide core .

- Pyrazole Functionalization: Introducing the trifluoromethylpyrazole moiety via nucleophilic substitution or transition metal-catalyzed coupling. For example, copper(I)-catalyzed reactions between iodopyrazole intermediates and ethylenediamine derivatives can yield the ethyl-pyrazole linkage .

- Purification: Chromatographic techniques (e.g., gradient elution with ethyl acetate/hexane) and recrystallization are critical for achieving >95% purity .

Advanced Question: How can reaction conditions be optimized to improve yield and regioselectivity in pyrazole functionalization?

Methodological Answer:

- Catalyst Screening: Copper(I) bromide (CuBr) or palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency between pyrazole and ethylenediamine derivatives. For example, CuBr improved yields from <10% to ~18% in analogous reactions .

- Solvent Effects: Polar aprotic solvents like DMSO or DMF stabilize intermediates, while elevated temperatures (35–50°C) accelerate reaction kinetics .

- Regioselectivity Control: Steric and electronic factors dominate. Trifluoromethyl groups at the pyrazole 3-position direct substitutions to the 1-position due to electronic deactivation of adjacent sites .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- HRMS (ESI): Validates molecular weight (e.g., [M+H]⁺ at m/z 449.12) with <5 ppm error .

Advanced Question: How do structural modifications impact biological activity in related sulfonamide-pyrazole hybrids?

Methodological Answer:

- SAR Studies:

- Biological Assays: High-throughput screening against enzyme panels (e.g., kinases, GPCRs) identifies lead candidates. IC₅₀ values <1 μM are typical for potent analogs .

Basic Question: How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer:

- Reproducibility Checks:

- Controlled Experiments: Systematically vary catalysts (CuBr vs. Pd), solvents, and temperatures to isolate yield-limiting factors .

Advanced Question: What computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with kinases (e.g., EGFR or VEGFR2). The sulfonamide group often forms hydrogen bonds with catalytic lysine residues .

- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .

- QSAR Models: Correlate substituent electronegativity (e.g., Hammett σ values for CF₃) with inhibitory activity .

Basic Question: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

- pH Sensitivity: Sulfonamides hydrolyze in strongly acidic (pH <2) or basic (pH >10) conditions. Store in neutral buffers (pH 6–8) .

- Light/Temperature: Degrades under UV light; store at –20°C in amber vials. Thermal stability tests (TGA/DSC) show decomposition >150°C .

Advanced Question: How can regioselectivity challenges in pyrazole alkylation be addressed?

Methodological Answer:

- Directed Metalation: Use lithium bases (e.g., LDA) to deprotonate specific pyrazole positions, followed by quenching with electrophiles .

- Protecting Groups: Temporarily block reactive sites (e.g., SEM-protected pyrazoles) to direct alkylation to desired positions .

Basic Question: What solvents are compatible with this compound for in vitro assays?

Methodological Answer:

- Stock Solutions: DMSO (up to 50 mM) is preferred due to high solubility. Confirm lack of precipitation via dynamic light scattering .

- Aqueous Buffers: Dilute in PBS or HEPES (≤1% DMSO) for cell-based assays. LC-MS confirms stability over 24 hours .

Advanced Question: How does the compound’s hygroscopicity affect formulation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.